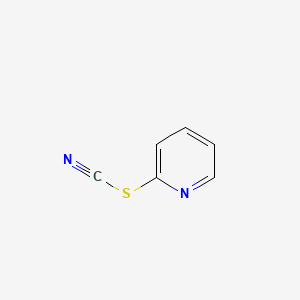

2-Thiocyanatopyridine

Description

2-Thiocyanatopyridine derivative 11026103 is a synthetic antimicrobial compound initially identified for its activity against Mycobacterium tuberculosis . Subsequent studies revealed its efficacy against Burkholderia cenocepacia (Bcc), a pathogen notorious for causing severe, antibiotic-resistant infections in cystic fibrosis patients . The compound’s structure features a pyridine core substituted with a thiocyanate group at the 2-position, though its exact mechanism of action remains uncharacterized. Transcriptomic analyses suggest that 11026103 exerts a systemic, pleiotropic effect on bacterial cells, primarily downregulating genes involved in translation, ribosomal structure, and motility . Resistance to 11026103 in B. cenocepacia is mediated by efflux pumps (RND-4 and RND-9), rather than target-site mutations, highlighting its unique mode of action .

Properties

CAS No. |

2637-35-6 |

|---|---|

Molecular Formula |

C6H4N2S |

Molecular Weight |

136.18 g/mol |

IUPAC Name |

pyridin-2-yl thiocyanate |

InChI |

InChI=1S/C6H4N2S/c7-5-9-6-3-1-2-4-8-6/h1-4H |

InChI Key |

YHEHNPOOVXZEHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiocyanatopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with potassium thiocyanate in the presence of a suitable solvent such as acetone . The reaction typically proceeds under reflux conditions, leading to the formation of 2-pyridyl thiocyanate.

Industrial Production Methods: Industrial production of 2-pyridyl thiocyanate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Thiocyanatopyridine undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Reactions: Products include 2-pyridyl amines, 2-pyridyl alcohols, and other substituted pyridyl derivatives.

Oxidation and Reduction: Products vary depending on the specific reaction but may include sulfoxides or sulfides.

Scientific Research Applications

2-Thiocyanatopyridine finds applications in various scientific research fields:

Mechanism of Action

2-Thiocyanatopyridine can be compared with other thiocyanate-substituted compounds:

2-Chloropyridine: Similar in structure but lacks the thiocyanate group, leading to different reactivity and applications.

2-Pyridyl Isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group, resulting in distinct chemical behavior and uses.

Uniqueness: The presence of both a pyridine ring and a thiocyanate group in 2-pyridyl thiocyanate imparts unique reactivity, making it a versatile compound in various chemical transformations and applications .

Comparison with Similar Compounds

Mechanism of Action and Resistance

11026103 vs. Chloramphenicol :

- Resistance arises from efflux pump overexpression (RND-4, RND-9) .

- Chloramphenicol: Directly inhibits the 50S ribosomal subunit. Resistance occurs via enzymatic inactivation (e.g., chloramphenicol acetyltransferase) or efflux . Notably, 11026103’s inhibitory concentration (IC25: 0.7–0.9 µg/mL) is significantly lower than chloramphenicol’s (IC25: 5 µg/mL), suggesting greater potency against Bcc .

11026103 vs. HTP-2b :

- Structural analogs (see Figure S2 in ), but 11026103’s thiocyanate substitution may enhance efflux susceptibility. HTP-2b’s activity and resistance mechanisms remain uncharacterized in the provided data.

11026103 vs. Metal-Dependent Antibiotics :

Transcriptional Impact

- 11026103: Causes genome-wide transcriptional repression, with 555 genes downregulated >3-fold at inhibitory concentrations (15 µg/mL). Key affected pathways include translation (191 genes), cell motility, and energy metabolism .

- β-Lactams or Fluoroquinolones: Target-specific (cell wall synthesis or DNA gyrase) and induce narrower transcriptional responses. Resistance typically involves target mutations, unlike 11026103’s efflux-driven resistance .

Resistance Mechanisms

Spectrum of Activity

- 11026103: Effective against B. cenocepacia and M. tuberculosis but untested against Gram-positive bacteria .

- Broad-Spectrum Antibiotics (e.g., Tetracycline) : Target diverse bacteria but face widespread resistance in Bcc due to efflux .

Key Research Findings

- Pleiotropic Effects : 11026103’s transcriptional repression overlaps with stress responses (e.g., stringent response), suggesting it disrupts cellular homeostasis rather than a single pathway .

- Synergy Potential: Co-administration with efflux pump inhibitors could enhance 11026103’s efficacy, as demonstrated by increased susceptibility in RND-deficient strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.